{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One common method for synthesizing similar compounds involves the Suzuki–Miyaura coupling . This reaction is widely used in carbon–carbon bond forming reactions due to its mild and functional group tolerant reaction conditions .Chemical Reactions Analysis
The chemical reactions involving “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate” would depend on the specific conditions and reagents used. As mentioned earlier, one potential reaction could be the Suzuki–Miyaura coupling .Mechanism of Action
The mechanism of action would depend on the specific use of “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate”. In the case of the Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Safety and Hazards
Future Directions
The future directions for research on “{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate” would likely involve further exploration of its synthesis, properties, and potential applications. The Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions continue to be areas of active research .
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-14-7-3-2-5-12(14)9-16(19)22-11-15(18)17-10-13-6-4-8-21-13/h2-8H,9-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZWQDRRMZVQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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